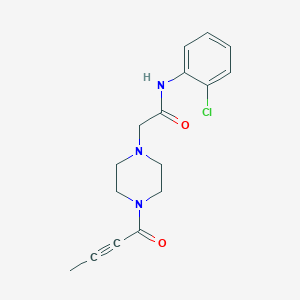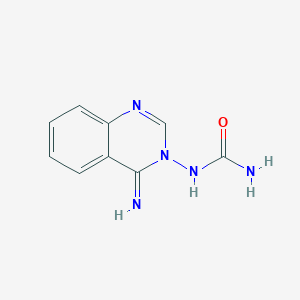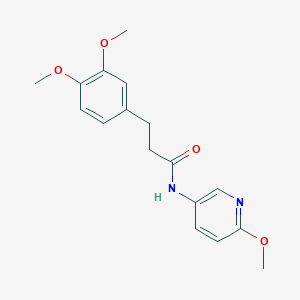![molecular formula C22H22N4O3 B11032012 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11032012.png)
3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzimidazole moiety, and a propanamide chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Synthesis of the Benzimidazole Moiety: The benzimidazole ring is often prepared through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling Reactions: The final step involves coupling the oxazole and benzimidazole intermediates with a propanamide chain, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide.
3-(3-Methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
The uniqueness of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-3H-benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-28-22-14-17(29-26-22)9-12-21(27)23-16-8-10-18-19(13-16)25-20(24-18)11-7-15-5-3-2-4-6-15/h2-6,8,10,13-14H,7,9,11-12H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
FPLFDEGKEBHMCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
![Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11031935.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031936.png)

![N-(3-chloro-2-methylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B11031950.png)


![1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine](/img/structure/B11031959.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11031965.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11031971.png)
![2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one](/img/structure/B11031979.png)
![N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-2,2-dimethylpropanamide](/img/structure/B11031980.png)
![7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile](/img/structure/B11031985.png)
